N-[2-(5-BROMOPYRIDIN-3-YL)-13-BENZOXAZOL-5-YL]THIOPHENE-2-CARBOXAMIDE
Overview
Description
N-[2-(5-BROMOPYRIDIN-3-YL)-13-BENZOXAZOL-5-YL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a combination of pyridine, benzoxazole, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-BROMOPYRIDIN-3-YL)-13-BENZOXAZOL-5-YL]THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 5-bromopyridine-3-carboxylic acid with 2-aminobenzoxazole under specific conditions to form an intermediate product. This intermediate is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-BROMOPYRIDIN-3-YL)-13-BENZOXAZOL-5-YL]THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly at the bromine atom on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(5-BROMOPYRIDIN-3-YL)-13-BENZOXAZOL-5-YL]THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of N-[2-(5-BROMOPYRIDIN-3-YL)-13-BENZOXAZOL-5-YL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine-3-carboxylic acid: Shares the bromopyridine moiety but lacks the benzoxazole and thiophene components.
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide: Contains the thiophene and bromopyridine moieties but differs in the presence of pyrazine instead of benzoxazole
Uniqueness
N-[2-(5-BROMOPYRIDIN-3-YL)-13-BENZOXAZOL-5-YL]THIOPHENE-2-CARBOXAMIDE is unique due to its combination of three distinct heterocyclic rings, which confer specific electronic and steric properties. This unique structure enhances its potential for diverse applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3O2S/c18-11-6-10(8-19-9-11)17-21-13-7-12(3-4-14(13)23-17)20-16(22)15-2-1-5-24-15/h1-9H,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZFFQPRXMROKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CN=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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